5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a complex organic compound featuring multiple thiophene rings, a hydroxyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Core Structure: The synthesis begins with the preparation of the thiophene core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amines and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies often focus on modifying the structure to enhance these activities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might interact with biological targets, offering therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as conductive polymers or advanced coatings, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide exerts its effects depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The hydroxyl and carboxamide groups could form hydrogen bonds with biological targets, while the thiophene rings might participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide
- 5-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
- 5-chloro-N-(2-hydroxyethyl)thiophene-2-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide lies in its dual thiophene substitution, which can significantly influence its electronic properties and reactivity. This makes it distinct from other similar compounds with only one thiophene ring or different substitution patterns.
Properties
IUPAC Name |
5-chloro-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S3/c16-13-4-3-11(22-13)14(18)17-9-15(19,10-5-7-20-8-10)12-2-1-6-21-12/h1-8,19H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMYKQFDJUEOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=C(S2)Cl)(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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